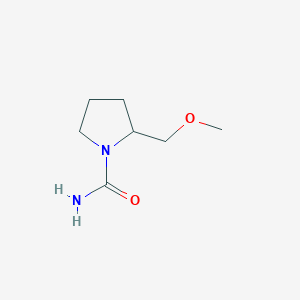

2-(Methoxymethyl)pyrrolidine-1-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLFOCMWWIATJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction of L Proline to S 2 Hydroxymethyl Pyrrolidine L Prolinol

The initial step involves the reduction of the carboxylic acid group of L-proline to a hydroxymethyl group. This transformation yields (S)-2-(hydroxymethyl)pyrrolidine, commonly known as L-prolinol, a versatile chiral building block. sigmaaldrich.com Strong reducing agents are typically employed for this conversion.

| Reaction Step | Reagent | Solvent | General Conditions | Product |

| Reduction | Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | (S)-2-(Hydroxymethyl)pyrrolidine |

O Methylation of S 2 Hydroxymethyl Pyrrolidine

The subsequent step is the methylation of the hydroxyl group of L-prolinol to form the methoxymethyl substituent. This etherification can be achieved using various methylating agents. eurekaselect.com A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with a methyl halide. To avoid competing N-methylation of the secondary amine in the pyrrolidine (B122466) ring, it is often necessary to first install a protecting group on the nitrogen atom.

| Reaction Step | Reagents | Solvent | General Conditions | Intermediate Product |

| N-Protection (optional) | Boc-anhydride (Boc₂O) | Dichloromethane (B109758) (DCM) | Room Temperature | N-Boc-(S)-2-(hydroxymethyl)pyrrolidine |

| O-Methylation | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | N-Boc-(S)-2-(methoxymethyl)pyrrolidine |

| N-Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | (S)-2-(Methoxymethyl)pyrrolidine |

Formation of the 1 Carboxamide Group

Green Chemistry Approaches in Synthetic Processes

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of this compound and its precursors, several green chemistry approaches can be considered, particularly concerning the choice of solvents and reagents.

The formation of the amide bond is an area of significant focus in green chemistry, as traditional methods often employ hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.org Research has identified several bio-based and more environmentally benign solvents as viable alternatives. bohrium.comrsc.org

| Green Solvent Alternative | Application in Amide Synthesis | Environmental Benefit |

| Cyrene™ | Synthesis of amides from acid chlorides and amines. rsc.org | Bio-derived, biodegradable, and less toxic than traditional dipolar aprotic solvents. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Investigated as a greener alternative for amide synthesis and solid-phase peptide synthesis. bohrium.com | Derived from biomass, has a lower environmental impact compared to THF. |

| Cyclopentyl methyl ether (CPME) | Used as a green solvent for enzymatic amide synthesis. nih.gov | High boiling point, low water solubility, and stability to acids and bases make it a recyclable and safer alternative. |

| Water | Can be used as a solvent for certain amide-forming reactions, particularly with the aid of catalysts. | The ultimate green solvent, non-toxic and readily available. |

Enzymatic synthesis represents another significant green chemistry approach. The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds under mild conditions, often in green solvents like cyclopentyl methyl ether. nih.gov This biocatalytic method can lead to high yields and purity without the need for harsh reagents or extensive purification steps.

Furthermore, the choice of starting material itself can be a green consideration. Utilizing L-proline, a naturally occurring amino acid, as the chiral precursor aligns with the green chemistry principle of using renewable feedstocks. mdpi.com

Solvent-free, or neat, reaction conditions are also being explored for amide synthesis. researchgate.net These methods, which may involve direct heating of the reactants with a catalyst, eliminate the need for solvents altogether, thereby significantly reducing waste and simplifying product isolation.

Oxidation Reactions

The pyrrolidine ring and the methoxymethyl group in this compound are susceptible to oxidation, depending on the reagents and conditions employed. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from the general behavior of similar structures. The secondary amine within the pyrrolidine ring, once the carboxamide is hydrolyzed, could be oxidized. More directly, the ether linkage in the methoxymethyl group could potentially be targeted.

Strong oxidizing agents have the potential to cleave the ether bond or oxidize the methylene (B1212753) group adjacent to the ether oxygen. The carboxamide functional group is generally stable to oxidation.

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Potential Reaction Site | Plausible Product(s) |

| Strong Oxidants (e.g., KMnO₄, CrO₃) | Methoxymethyl side chain | Carboxylic acid or lactone derivatives |

| Milder Oxidants | Pyrrolidine ring (if N-deacylated) | Pyrrolidinone or related oxidized species |

Reduction Reactions

The carboxamide group is the primary site for reduction in this compound. Powerful reducing agents are required to effect this transformation, as amides are relatively stable functional groups.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides to amines. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the carboxamide. This process would convert the carboxamide group into a methylamine, yielding 1-methyl-2-(methoxymethyl)pyrrolidine. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce amides. wizeprep.comlibretexts.org

Table 2: Reduction of this compound

| Reducing Agent | Reactive Functional Group | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxamide | 1-methyl-2-(methoxymethyl)pyrrolidine |

| Sodium Borohydride (NaBH₄) | Carboxamide | No reaction expected |

This transformation is significant as it alters the electronic properties and basicity of the nitrogen atom, converting a neutral amide into a more basic tertiary amine.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound are less straightforward. The molecule itself contains nucleophilic centers, primarily the nitrogen of the pyrrolidine (though its nucleophilicity is reduced by the adjacent carbonyl group) and the oxygen atoms. For the molecule to act as a substrate in a nucleophilic substitution, a leaving group would be required.

The methoxy (B1213986) group of the methoxymethyl side chain could potentially act as a leaving group under acidic conditions, allowing for substitution by other nucleophiles. However, this would likely require harsh conditions. More commonly, the pyrrolidine nitrogen itself can act as a nucleophile if the carboxamide group is first removed. The resulting 2-(methoxymethyl)pyrrolidine (B6282716) is a secondary amine and can participate in various nucleophilic substitution reactions, such as alkylation or acylation. Theoretical studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine have been conducted, illustrating the nucleophilic character of the pyrrolidine nitrogen. researchgate.netnih.gov

Derivatization Strategies for Structural Modification

Derivatization of this compound is a key strategy for modifying its physicochemical properties and exploring its biological activities, particularly in the context of drug discovery. Structure-activity relationship (SAR) studies often rely on the synthesis of a library of related compounds with systematic structural variations. nih.govacs.org

The primary points for derivatization on the this compound scaffold include:

The Carboxamide Nitrogen: The hydrogen atom on the primary carboxamide can be substituted. For instance, reaction with various electrophiles such as alkyl halides or acyl chlorides can introduce a wide range of substituents. This approach has been used to synthesize libraries of N-substituted pyrrolidine-2,5-dione derivatives as potential anti-inflammatory agents.

The Pyrrolidine Ring: While direct substitution on the pyrrolidine ring is challenging, modifications can be incorporated starting from substituted proline or hydroxyproline (B1673980) derivatives during the synthesis.

The Methoxymethyl Group: The ether linkage can be cleaved and replaced with other functionalities, although this may require robust reaction conditions.

In the broader context of medicinal chemistry, pyrrolidine carboxamides are recognized as important scaffolds. For example, they have been identified as potent inhibitors of enzymes such as the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.govacs.org In these studies, extensive derivatization is performed, often on an appended aromatic ring, to optimize inhibitor potency. nih.gov The synthesis of oxadiazolo pyrrolidine carboxamides is another example of derivatization aimed at developing new therapeutic agents. researchgate.net

Table 3: Examples of Derivatization Strategies for Pyrrolidine Carboxamides

| Strategy | Reagents/Methods | Purpose |

| N-Alkylation/N-Acylation of Carboxamide | Alkyl halides, acyl chlorides, isocyanates | Introduce diverse substituents for SAR studies. |

| Modification of Appended Groups | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on an aromatic substituent | Fine-tune electronic and steric properties. |

| Heterocycle Formation | Reaction with bifunctional reagents | Create novel fused or linked heterocyclic systems. researchgate.net |

| Chiral Synthesis | Use of chiral precursors (e.g., proline derivatives) | Investigate stereochemical effects on biological activity. |

These strategies highlight the versatility of the pyrrolidine carboxamide scaffold for generating chemical diversity and developing compounds with tailored properties.

Medicinal Chemistry and Drug Discovery Applications

Role as a Chemical Building Block in Compound Library Synthesis

The utility of 2-(methoxymethyl)pyrrolidine-1-carboxamide (B6234544) as a foundational element in the construction of compound libraries is well-recognized. As a chiral building block, it is instrumental in asymmetric synthesis, a critical process for developing enantiomerically pure compounds where specific stereochemistry is essential for biological activity. chemimpex.com The pyrrolidine (B122466) ring is a prevalent motif in many biologically active natural products and synthetic drugs, and its saturated, three-dimensional structure allows for a thorough exploration of chemical space, which is often a limitation of flat, aromatic structures. nih.gov

The key attributes of this compound that make it an attractive building block include:

Chirality: The inherent stereocenter at the 2-position of the pyrrolidine ring is crucial for creating stereospecific interactions with biological targets, such as enzymes and receptors.

Functional Groups: The primary carboxamide at the 1-position and the methoxymethyl group at the 2-position serve as versatile handles for chemical modification. The carboxamide can participate in hydrogen bonding, a key interaction in many protein-ligand binding events, while the ether linkage of the methoxymethyl group offers a site for potential metabolic stabilization and modulation of physicochemical properties like solubility. chemimpex.com

Structural Rigidity and Flexibility: The five-membered pyrrolidine ring provides a degree of conformational constraint, which can be advantageous for locking a molecule into a bioactive conformation. This is complemented by the flexibility of the methoxymethyl side chain, allowing for optimal positioning within a target's binding pocket.

By incorporating this scaffold, medicinal chemists can generate diverse libraries of compounds through combinatorial synthesis, systematically modifying various parts of the molecule to explore structure-activity relationships (SAR) extensively.

Applications in Lead Compound Identification and Optimization

In the journey from a preliminary "hit" to a viable "lead" compound, this compound and its derivatives serve as a valuable template. The process of lead optimization involves refining a molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov The pyrrolidine carboxamide core is a common feature in molecules designed to inhibit various therapeutic targets.

Structure-activity relationship (SAR) studies are central to this optimization process. These studies systematically alter the chemical structure of a lead compound to determine which parts of the molecule are essential for its biological activity. For a scaffold like this compound, SAR exploration would typically involve:

Modification of the Carboxamide: Replacing the amide with other functional groups to probe the necessity of its hydrogen bonding capabilities.

Alteration of the Methoxymethyl Group: Extending, shortening, or replacing the methoxymethyl side chain with other substituents to investigate the impact of size, lipophilicity, and electronic properties on target engagement. nih.gov

For example, in the development of inhibitors for the myeloid ecotropic viral integration site 1 (MEIS1), a transcriptional factor, extensive SAR studies were performed on analogous scaffolds. These studies revealed the critical importance of specific substituents on the aromatic rings of the inhibitors. nih.gov Similarly, the methoxymethyl group on the pyrrolidine ring of our subject compound would be a key point of investigation in an SAR campaign to fine-tune interactions within a target's binding site.

Design of Analogs for Enhanced Pharmacological Profiles

One notable example in a related series involved developing ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). A promising radiotracer for PET imaging showed slow penetration of the blood-brain barrier (BBB) due to low lipophilicity. To address this, a novel series of compounds was developed based on a high-affinity ligand containing a (S)-pyrrolidinyl-methoxy moiety. These new analogs were designed to have substantially higher lipophilicity, potentially leading to faster BBB penetration, a critical attribute for CNS-acting drugs. nih.gov

This approach highlights how the this compound structure can be systematically modified. For instance, altering the methoxymethyl group could directly influence lipophilicity. Replacing it with a more nonpolar group might enhance BBB penetration, while introducing a more polar group could improve aqueous solubility. These modifications are guided by the need to balance desired pharmacological effects with favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Integration into Dual-Target Ligand Design

A contemporary approach in drug discovery is the design of single molecules that can modulate two or more biological targets simultaneously. This strategy, known as dual-target or multi-target drug design, can offer advantages in treating complex diseases like cancer, where multiple pathways are often dysregulated. researchgate.netnih.gov The pyrrolidine-carboxamide scaffold has proven to be a suitable framework for the development of such dual-acting agents.

In a recent study, a novel series of pyrrolidine-carboxamide derivatives was designed, synthesized, and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in oncology. Several of these compounds demonstrated potent inhibitory activity against both enzymes. nih.gov For example, compound 7g from this series showed significant antiproliferative activity against multiple cancer cell lines and effectively inhibited both EGFR and CDK2. nih.gov

The findings from this research underscore the potential of using the this compound core in a similar fashion. By attaching appropriate pharmacophores that are known to interact with different targets, this scaffold can serve as the central linker, holding the distinct binding elements in the correct spatial orientation to achieve dual inhibition.

Table 1: Inhibitory Activity of Selected Dual-Target Pyrrolidine-Carboxamide Derivatives Data extracted from a study on dual EGFR/CDK2 inhibitors, illustrating the application of the broader pyrrolidine-carboxamide scaffold.

| Compound | Mean IC₅₀ (Antiproliferative, μM) | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |

|---|---|---|---|

| 7e | - | 87 | 25 |

| 7g | 0.90 | 95 | 15 |

| 7k | - | 101 | 22 |

| 7n | - | 98 | 31 |

| 7o | - | 107 | 28 |

| Erlotinib (Ref.) | - | 80 | - |

| Dinaciclib (Ref.) | - | - | 20 |

Metabolism-Guided Drug Design Principles

Understanding a compound's metabolic fate is crucial in drug discovery. Metabolism-guided drug design involves identifying the metabolic liabilities, or "soft spots," of a molecule early in the discovery process and then modifying the structure to improve its metabolic stability. rsc.org This proactive approach helps in designing compounds with better oral bioavailability, longer half-lives, and a reduced risk of forming reactive metabolites. rsc.orgnih.gov

When considering the this compound structure, several potential sites of metabolism can be hypothesized:

O-dealkylation: The methoxymethyl ether linkage could be susceptible to cleavage by cytochrome P450 (CYP) enzymes.

Hydrolysis: The carboxamide bond could be hydrolyzed by amidase enzymes.

Ring Oxidation: The pyrrolidine ring itself could undergo oxidation at various positions.

Metabolism studies, typically conducted using in vitro systems like liver microsomes, would identify the primary metabolic pathways. If, for instance, O-dealkylation of the methoxymethyl group was found to be a major route of clearance leading to a short half-life, medicinal chemists could apply several strategies. These might include replacing the methyl group with a more robust group (e.g., ethyl or cyclopropyl) or introducing electron-withdrawing groups nearby to shield the ether oxygen from enzymatic attack. This iterative process of identifying metabolic instability and designing more robust analogs is a cornerstone of modern lead optimization. nih.gov

Preclinical Pharmacological Activity and Biological Relevance

Antiviral Activities

The search for novel antiviral agents is a continuous effort in pharmaceutical research. While specific studies on the direct antiviral activity of 2-(Methoxymethyl)pyrrolidine-1-carboxamide (B6234544) are not extensively detailed in publicly available literature, the broader class of carboxamide derivatives has shown promise. For instance, various carboxamide-containing compounds have been synthesized and evaluated for their ability to inhibit viral replication. mdpi.comnih.gov Research into 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides identified compounds with activity against RNA viruses like the Sendai virus. nih.gov Similarly, flavone (B191248) derivatives incorporating carboxamide fragments have demonstrated notable activity against the Tobacco Mosaic Virus (TMV), with some showing efficacy comparable to existing commercial agents. mdpi.com These findings suggest that the carboxamide moiety is a valuable component in the design of new antiviral therapies, though direct evidence for this compound itself remains to be fully established.

Kinase Inhibition Profiles

Kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in treating diseases like cancer. The pyrrolidine-carboxamide scaffold has been explored for its potential as a kinase inhibitor. Studies on related chemical structures, such as 5-methoxybenzothiophene-2-carboxamides, have led to the discovery of potent and selective inhibitors of cdc-like kinases (Clk1/4), which are involved in pre-mRNA splicing and are overexpressed in several tumors. nih.gov While the specific kinase inhibition profile for this compound is not detailed, the success of similar molecules indicates that this compound could potentially interact with kinase targets, a hypothesis that warrants further investigation.

Antibacterial and Antimicrobial Spectrum of Activity

With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents with novel mechanisms of action. nih.govnih.gov

Inhibition of Bacterial Topoisomerases (DNA Gyrase, Topoisomerase IV)

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are well-established targets for antibacterial drugs. nih.gov These enzymes are essential for managing DNA topology during replication. Novel bacterial topoisomerase inhibitors (NBTIs) that target these enzymes are a promising class of antibacterial agents. nih.gov Certain amide-based NBTIs have been shown to induce both single- and double-strand breaks in bacterial DNA mediated by Staphylococcus aureus DNA gyrase. nih.gov While direct studies on this compound are limited, the general class of carboxamide derivatives has been investigated for this mechanism. For example, research on other carboxanilides has demonstrated activity against various bacterial and mycobacterial strains. nih.gov This suggests a potential, yet unconfirmed, role for this compound in targeting bacterial topoisomerases.

Activity Against Multidrug-Resistant Bacterial Strains

The effectiveness of new antibacterial compounds is often measured by their ability to combat multidrug-resistant (MDR) pathogens. nih.gov The pyrrolidine (B122466) scaffold is part of the structure of some compounds investigated for activity against MDR bacteria. The challenge remains to develop agents that can overcome existing resistance mechanisms, such as efflux pumps, which are prevalent in bacteria like P. aeruginosa. nih.gov Although specific data on this compound against MDR strains is not available, the broader chemical class to which it belongs is an area of active research for finding solutions to antimicrobial resistance. nih.govnih.gov

Anti-inflammatory Effects

Inflammation is a key process in many diseases, and its modulation is a common therapeutic goal. The anti-inflammatory potential of compounds containing carboxamide and pyrrolidine structures has been noted in several studies. For instance, certain chalcone/aryl carboximidamide hybrids have shown potent anti-inflammatory effects by inhibiting prostaglandin (B15479496) E2 and inducible nitric oxide synthase (iNOS) activities. nih.gov Similarly, derivatives of pyrrolidine have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. mdpi.com These findings suggest that this compound could possess anti-inflammatory properties, although direct experimental validation is required.

Antioxidant Properties and Neuroprotective Implications

Oxidative stress is implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's. nih.gov Compounds with antioxidant capabilities can mitigate cellular damage caused by reactive oxygen species. Pyrrolidine-2-one derivatives have been synthesized and investigated for their free radical scavenging abilities. researchgate.net

Studies on other novel pyrrolidine-2-one derivatives have demonstrated neuroprotective effects in models of cognitive impairment, potentially by reducing oxidative stress and inhibiting acetylcholinesterase. nih.gov Furthermore, certain flavonoids have been shown to provide neuroprotection after ischemic events, with some evidence suggesting this is linked to both anti-inflammatory actions and modulation of neurotransmitter systems. nih.gov Given these precedents, this compound may have potential as an antioxidant and neuroprotective agent, a hypothesis that merits further scientific exploration.

Modulatory Effects on Enzyme Activity

Specific studies detailing the modulatory effects of this compound on enzyme activity have not been extensively reported. However, the broader class of pyrrolidine carboxamides has been identified as potent inhibitors of various enzymes, indicating a potential avenue for the biological action of the title compound. ontosight.ai

One notable example is the discovery of pyrrolidine carboxamides as inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. acs.org This enzyme is a crucial component of the bacterial fatty acid synthase system, making it a validated target for antitubercular agents. Research has demonstrated that certain pyrrolidine carboxamides can achieve significant inhibition of InhA, with the potency of lead compounds being substantially improved through chemical optimization. acs.org

Furthermore, the carboxamide moiety is integral to the discovery of inhibitors for other enzymes, such as Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling. nih.govnih.gov The discovery of diaminopyrimidine carboxamides as potent and selective HPK1 inhibitors highlights the importance of the carboxamide group for enzymatic inhibition. nih.govnih.gov

| Enzyme Target | Compound Class | Observed Effect | Potential Relevance |

|---|---|---|---|

| InhA (M. tuberculosis) | Pyrrolidine Carboxamides | Inhibition of enzyme activity | Antitubercular |

| Hematopoietic Progenitor Kinase 1 (HPK1) | Diaminopyrimidine Carboxamides | Potent and selective inhibition | Immunotherapy |

| Plasmodium falciparum N-myristoyltransferase (PfNMT) | Sulphonamide Pyrrolidine Carboxamides | Binding affinity and inhibition | Antimalarial |

Receptor Modulation (e.g., Dopamine (B1211576) D3 Receptors, μ-Opioid Receptors, Peroxisome Proliferator-Activated Receptors)

Direct evidence of receptor modulation by this compound is not available in the current body of scientific literature. Nevertheless, the pyrrolidine scaffold is a common structural motif in a diverse range of receptor ligands, suggesting that this compound could potentially interact with various receptor systems.

For instance, pyrovalerone cathinone (B1664624) derivatives, which are characterized by a pyrrolidine ring, are potent inhibitors of the dopamine (DAT) and norepinephrine (B1679862) (NET) transporters. mdpi.com These compounds, however, typically possess a different substitution pattern than this compound.

Additionally, dual-acting molecules that target both the cannabinoid receptor type 2 (CB₂R) and butyrylcholinesterase (BChE) have been developed, incorporating a carboxamide functional group, albeit in a more complex molecular framework. nih.gov This indicates the utility of the carboxamide moiety in designing receptor-modulating compounds.

| Receptor/Transporter Target | Compound Class | Observed Effect |

|---|---|---|

| Dopamine Transporter (DAT) | Pyrovalerone Cathinones (contain pyrrolidine ring) | Potent inhibition |

| Norepinephrine Transporter (NET) | Pyrovalerone Cathinones (contain pyrrolidine ring) | Potent inhibition |

| Cannabinoid Receptor Type 2 (CB₂R) | Benzimidazole Carboxamide Derivatives | Agonism |

Anti-Apoptotic Mechanisms (e.g., Inhibitor of Apoptosis Proteins Inhibition)

There is no specific preclinical data on the anti-apoptotic or pro-apoptotic mechanisms of this compound. However, research into other classes of carboxamide-containing compounds has revealed their potential to modulate apoptotic pathways.

A study on carboxamide analogues of natural fislatifolic acid identified compounds that act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bcl-2. nih.gov These proteins are key regulators of the intrinsic apoptotic pathway, and their inhibition can promote cancer cell death. This highlights the potential for molecules with a carboxamide group to be developed as pro-apoptotic agents for cancer therapy. nih.gov

Anticonvulsant Activity

While there are no specific studies on the anticonvulsant activity of this compound, the pyrrolidine ring is a core component of several anticonvulsant drugs and experimental compounds. nih.gov

Notably, derivatives of pyrrolidine-2,5-dione have been extensively investigated for their anticonvulsant properties. nih.govsemanticscholar.org These compounds have demonstrated efficacy in various animal models of seizures, including the maximal electroshock (MES) test and the 6 Hz seizure model. nih.govsemanticscholar.orgresearchgate.net The proposed mechanisms of action for some of these derivatives include the inhibition of voltage-gated sodium and calcium channels. semanticscholar.org

The structural similarity of this compound to these active compounds, particularly the presence of the pyrrolidine core, suggests that it could be a candidate for investigation in the context of anticonvulsant research.

| Compound Class | Animal Model | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Pyrrolidine-2,5-dione Derivatives | Maximal Electroshock (MES) Test | Anticonvulsant activity | Inhibition of voltage-gated sodium and calcium channels |

| Pyrrolidine-2,5-dione Derivatives | 6 Hz Seizure Model | Anticonvulsant activity | Inhibition of voltage-gated sodium and calcium channels |

Structure Activity Relationship Sar Studies

Influence of Pyrrolidine (B122466) Ring Stereochemistry on Biological Activity

The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of its derivatives. nih.govnih.gov The three-dimensional arrangement of atoms can significantly affect how a molecule binds to its target receptor or enzyme. biomedgrid.com For pyrrolidine-containing compounds, different stereoisomers often exhibit markedly different pharmacological profiles. nih.gov

The carbon atom at position 2 (C2) of the pyrrolidine ring in 2-(methoxymethyl)pyrrolidine-1-carboxamide (B6234544) is a chiral center. This means the compound can exist as two enantiomers: (S)-2-(methoxymethyl)pyrrolidine-1-carboxamide and (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide. The spatial orientation of the methoxymethyl group, whether it is in the (S) or (R) configuration, can dictate the molecule's ability to fit into a specific binding pocket. nih.gov

In many biologically active pyrrolidine derivatives, one enantiomer is significantly more potent than the other. nih.gov This stereoselectivity arises because biological targets, such as proteins and enzymes, are themselves chiral. biomedgrid.com The binding site of a receptor is shaped to accommodate a ligand with a specific stereochemistry, much like a lock and key. nih.gov An illustrative example from a related series of compounds demonstrates this principle, where the (S)-enantiomer might show high affinity for a target, while the (R)-enantiomer is virtually inactive.

The puckering of the pyrrolidine ring, which describes its non-planar conformation, is also influenced by the stereochemistry and nature of its substituents. nih.gov This conformation, in turn, affects the spatial disposition of the substituents and their ability to engage in crucial interactions with the biological target. nih.gov

Impact of Substituents at Pyrrolidine C2 and Carboxamide Nitrogen

Substituents at both the C2 position of the pyrrolidine ring and the nitrogen atom of the carboxamide group play a pivotal role in modulating the biological activity of this class of compounds.

Substituents at Pyrrolidine C2: The nature of the substituent at the C2 position directly influences the compound's interaction with its target. The methoxymethyl group in the parent compound is a key feature. Variations in the length, bulk, and electronic properties of this side chain can lead to significant changes in activity. For instance, replacing the methyl ether with a larger alkyl ether could introduce steric hindrance, potentially reducing binding affinity. Conversely, introducing functional groups capable of forming additional hydrogen bonds might enhance potency.

Substituents at the Carboxamide Nitrogen: The carboxamide nitrogen offers a versatile point for modification. In various studies of related pyrrolidine carboxamides, substituents on this nitrogen have been shown to profoundly impact activity. For example, in a series of pyrrolidine amide derivatives investigated as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the terminal phenyl group attached to the amide linker significantly influenced inhibitory potency. nih.gov Small, lipophilic substituents on a terminal phenyl ring were found to be preferable for optimal activity. nih.gov

The introduction of different aryl or alkyl groups can alter the compound's lipophilicity, which affects its ability to cross cell membranes and reach its target. Furthermore, these substituents can engage in specific hydrophobic or aromatic interactions within the binding site. The table below illustrates how different substituents on the carboxamide nitrogen in a hypothetical series of this compound analogs could affect their biological activity, based on general SAR principles.

| Compound | Carboxamide N-Substituent (R) | Relative Potency | Rationale for Activity Change |

|---|---|---|---|

| Analog 1 | -H | Baseline | Unsubstituted carboxamide. |

| Analog 2 | -Methyl | Slight Increase | Small alkyl group may improve hydrophobic interactions. |

| Analog 3 | -Phenyl | Moderate Increase | Potential for π-π stacking interactions in the binding site. |

| Analog 4 | -4-Chlorophenyl | Significant Increase | Electron-withdrawing group may enhance binding affinity. |

| Analog 5 | -tert-Butyl | Decrease | Bulky group may cause steric clash with the target. |

Role of Methoxymethyl Moiety in Activity and Selectivity

The methoxymethyl group at the C2 position is a defining feature of this compound and is expected to have a significant impact on both its activity and selectivity. This moiety can influence the molecule's properties in several ways:

Hydrogen Bonding: The oxygen atom of the methoxymethyl group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue (e.g., the hydroxyl group of a serine or threonine, or the amide proton of asparagine or glutamine) in the binding site of a target protein. nih.gov

Solubility and Lipophilicity: The ether linkage in the methoxymethyl group can affect the molecule's water solubility and lipophilicity, which are important for its pharmacokinetic properties, such as absorption and distribution.

The selectivity of a compound for its intended target over other related targets is often governed by subtle structural features. The specific length and flexibility of the methoxymethyl side chain may allow it to fit optimally into the binding pocket of one particular receptor or enzyme, while being a poor fit for others. For instance, in a study of sphingosine (B13886) kinase inhibitors based on a 2-(hydroxymethyl)pyrrolidine scaffold, the hydroxymethyl group was found to be essential for interaction with key residues in the binding pocket, providing a basis for its activity. nih.gov

Correlation between Structural Features and Target Affinity/Potency

A central aspect of SAR studies is to establish a clear correlation between specific structural features and the compound's affinity for its target (often measured as the inhibition constant, Ki, or the dissociation constant, Kd) and its functional potency (often measured as the half-maximal inhibitory concentration, IC50, or the half-maximal effective concentration, EC50).

The Pyrrolidine Ring: This serves as a rigid scaffold that correctly orients the other functional groups for optimal interaction with the target. The stereochemistry at C2 is paramount, as discussed earlier.

The Carboxamide Linker: This linker connects the pyrrolidine ring to other parts of the molecule. Its rigidity and the ability of the carbonyl oxygen to act as a hydrogen bond acceptor are important for anchoring the molecule in the binding site.

Substituents on the Carboxamide Nitrogen: These substituents can explore different regions of the binding pocket, contributing to both affinity and selectivity through hydrophobic, aromatic, or hydrogen bonding interactions.

The following table provides a hypothetical correlation between structural modifications and target affinity for a series of this compound analogs, based on established SAR principles.

| Compound | Stereochemistry at C2 | C2-Substituent | Carboxamide N-Substituent | Target Affinity (Ki, nM) |

|---|---|---|---|---|

| Analog A | (S) | -CH2OCH3 | -Phenyl | 10 |

| Analog B | (R) | -CH2OCH3 | -Phenyl | 500 |

| Analog C | (S) | -CH2OH | -Phenyl | 50 |

| Analog D | (S) | -CH2OCH3 | -Cyclohexyl | 80 |

| Analog E | (S) | -CH2OCH3 | -H | 200 |

Steric and Electronic Effects on Biological Interactions

The biological interactions of this compound and its analogs are governed by a combination of steric and electronic effects. nih.gov

Steric Effects: These relate to the size and shape of the molecule and its substituents. The bulkiness of a substituent can either be beneficial, by occupying a large hydrophobic pocket in the target, or detrimental, by causing a steric clash that prevents proper binding. For example, replacing a small methyl group with a bulky tert-butyl group on the carboxamide nitrogen could lead to a significant loss of activity due to steric hindrance. The conformation of the pyrrolidine ring also plays a crucial steric role, as it determines the three-dimensional presentation of the substituents. nih.gov

Quantitative structure-activity relationship (QSAR) studies often employ descriptors that quantify these steric and electronic properties to build mathematical models that predict the biological activity of new analogs. nih.gov Such models can help in the rational design of more potent and selective compounds.

Molecular Interactions and Mechanism of Action

Ligand-Receptor Binding Modalities

The 2-(Methoxymethyl)pyrrolidine-1-carboxamide (B6234544) moiety is integral to the interaction of Velpatasvir with its target, the HCV NS5A protein. Velpatasvir, as an asymmetric inhibitor, binds to the dimeric form of NS5A. nih.gov The binding site is located in Domain I of the protein, which encompasses amino acids 33-202. drugbank.com NS5A inhibitors like Velpatasvir are thought to compete with RNA for binding at this site. drugbank.com

The pyrrolidine (B122466) ring and its substituents, including the methoxymethyl group, contribute to the precise positioning of the inhibitor within a hydrophobic pocket of the NS5A dimer. nih.gov The methoxymethyl group, in particular, can engage in specific interactions with amino acid residues lining this pocket, enhancing the binding affinity and stability of the inhibitor-protein complex. The entire Velpatasvir molecule, including the this compound fragment, establishes a network of interactions, including potential hydrogen bonds and van der Waals forces, which are crucial for its potent inhibitory activity. nih.gov

Modulating Protein Function (e.g., Inhibition of Metabolic Enzymes, Interference with Viral Replication)

The primary function of this compound, as part of Velpatasvir, is to modulate the function of the HCV NS5A protein, thereby interfering with viral replication. drugbank.comdrugs.com NS5A is a multifunctional protein essential for the HCV life cycle, playing a critical role in both RNA replication and the assembly of new virus particles. drugbank.comyoutube.com

By binding to NS5A, Velpatasvir induces a conformational change in the protein, which disrupts its normal function. drugbank.com This inhibition is believed to occur through a dual mechanism of action, affecting both the formation of the membranous web, which is the site of viral RNA synthesis, and the assembly of new virions. nih.govdrugbank.com The binding of the inhibitor can lead to a redistribution of NS5A to lipid droplets. drugbank.com Ultimately, the modulation of NS5A function by Velpatasvir, facilitated by the this compound moiety, leads to a potent suppression of HCV replication. drugbank.comdrugs.com

| Compound | Target Protein | Mechanism of Action | Effect |

| Velpatasvir (containing this compound) | HCV NS5A | Inhibition of protein function | Interference with viral RNA replication and virion assembly |

Insights from Biophysical and Biochemical Assays

Biophysical and biochemical assays have been instrumental in elucidating the mechanism of action of NS5A inhibitors like Velpatasvir. In vitro studies using HCV replicon systems have demonstrated the potent antiviral activity of Velpatasvir across all HCV genotypes. medchemexpress.comselleckchem.com These assays measure the reduction in viral RNA levels in cultured cells upon treatment with the inhibitor.

Biochemical assays have been used to study the binding affinity of Velpatasvir to purified NS5A protein. These experiments have confirmed the high-affinity interaction and have been used to characterize the binding kinetics. Furthermore, cell-based assays have been crucial in understanding how NS5A inhibitors block the formation of the viral replication complex. nih.gov For instance, high-resolution imaging techniques have shown that these inhibitors prevent the formation of the membranous web, a key structure for HCV replication. drugbank.com

Preclinical pharmacokinetic studies of Velpatasvir have indicated good absorption potential and metabolic stability. nih.gov In vitro profiling in Caco-2 cell monolayers suggested low efflux propensity, while studies in human hepatic microsomes and cryopreserved hepatocytes showed low predicted hepatic clearance. nih.gov These data, combined with potent antiviral activity in biochemical assays, supported the clinical development of Velpatasvir.

| Assay Type | Information Gained |

| HCV Replicon Assays | Antiviral potency and efficacy across different genotypes |

| Binding Assays | Affinity and kinetics of inhibitor-protein interaction |

| High-Resolution Imaging | Visualization of the effect on the formation of viral replication complexes |

| In vitro Metabolism Assays | Metabolic stability and clearance pathways |

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Target Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule, such as a drug candidate, to a protein target. In the context of pyrrolidine (B122466) carboxamide derivatives, molecular docking has been employed to identify and validate potential biological targets.

For instance, a study on new sulphonamide pyrrolidine carboxamide derivatives utilized molecular docking to investigate their binding affinities for a homology-modeled P. falciparum N-myristoyltransferase (PfNMT), a confirmed drug target in the malaria-causing pathogen nih.gov. The results of these docking studies identified a specific derivative, compound 10o, as the most active, with a theoretical inhibition constant (Ki) of 0.09 μM, which was comparable to the reference ligand nih.gov. This highlights the utility of molecular docking in identifying promising candidates from a series of related compounds.

In another example, a series of pyrrolidine carboxamides were identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis nih.gov. Molecular docking, in conjunction with high-throughput screening, was crucial in elucidating the binding mode of these inhibitors within the InhA active site nih.govnih.gov. Similarly, docking studies of pyrrolidin-2-one derivatives have been conducted to evaluate their potential as acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease nih.gov. These studies revealed that some derivatives exhibited higher docking scores than the known drug donepezil, suggesting a strong binding affinity with AChE nih.gov.

The following table summarizes representative molecular docking results for pyrrolidine carboxamide derivatives against various protein targets:

| Compound Series | Protein Target | Key Findings | Reference |

| Sulphonamide pyrolidine carboxamides | P. falciparum N-myristoyltransferase (PfNMT) | Identified a derivative with a theoretical Ki of 0.09 μM. | nih.gov |

| Pyrrolidine carboxamides | M. tuberculosis InhA | Elucidated the binding mode of a novel class of inhibitors. | nih.gov |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Some derivatives showed higher docking scores than donepezil. | nih.gov |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are valuable for understanding the stability of ligand-protein complexes, conformational changes upon binding, and the energetics of binding. These simulations provide a more dynamic and realistic picture of the interactions compared to the static view offered by molecular docking.

For pyrrolidine derivatives, MD simulations have been used to validate docking results and to assess the stability of the predicted binding poses. In the study of pyrrolidin-2-one derivatives as potential AChE inhibitors, 100 ns MD simulations were performed nih.gov. These simulations, along with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) studies, confirmed the stability of the docked compounds within the AChE active site and suggested the formation of stable complexes nih.gov.

Similarly, MD simulations were employed in the investigation of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy researchgate.netrsc.org. The simulations helped to explore the possible binding modes of newly designed compounds and to understand the key interactions that stabilize the inhibitor within the active site researchgate.netrsc.org. In another study, MD simulations were used to explore the binding stability and conformational behavior of a carboxamide-linked pyridopyrrolopyrimidine in the binding cavity of SARS-CoV-2 Mpro, supporting its observed inhibitory activity nih.gov.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), provide valuable information about a molecule's reactivity, stability, and various electronic parameters that can influence its biological activity.

For substituted pyrrolidinones, DFT calculations using the B3LYP functional and a 6-31G* basis set have been performed to investigate their molecular properties arabjchem.org. These calculations determined electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies arabjchem.org. The HOMO-LUMO energy gap is an important parameter that can be correlated with the reactivity and stability of a molecule.

In a study of piperidyl and pyrrolidinyl chalcones, DFT calculations were used to correlate with experimental photophysical and electrochemical properties nih.gov. The calculated HOMO and LUMO energy levels provided insights into the intramolecular charge transfer characteristics of these compounds nih.gov. Such calculations are crucial for understanding the fundamental electronic behavior of molecules containing the pyrrolidine scaffold.

The table below presents a summary of electronic properties calculated for a substituted pyrrolidinone using DFT:

| Property | Calculated Value | Significance | Reference |

| HOMO Energy | - | Relates to the electron-donating ability of the molecule. | arabjchem.org |

| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. | arabjchem.org |

| HOMO-LUMO Gap | - | An indicator of molecular reactivity and stability. | arabjchem.org |

Prediction of Binding Modes and Interaction Energetics

The prediction of how a ligand binds to its target and the energetics of this interaction are central to computational drug design. This is often achieved through a combination of molecular docking and more advanced techniques like MD simulations and free energy calculations.

For pyrrolidine carboxamide inhibitors of M. tuberculosis InhA, crystal structures of the enzyme in complex with inhibitors were used to elucidate the precise binding mode nih.govnih.gov. These experimental structures, in conjunction with computational models, revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity nih.gov.

In the case of pyrrolidin-2-one derivatives targeting AChE, docking and MD simulation studies suggested that the compounds bind within the enzyme's active site and form stable complexes nih.gov. The binding free energy, estimated using MM-PBSA calculations, can provide a quantitative measure of the binding affinity.

A study on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors found that the pyrrolidine moiety could form a hydrogen bond with Asp555, and another hydrogen bond could be formed with Pro808, highlighting specific interactions that contribute to binding researchgate.net.

In silico Methods for Optimizing Selectivity and Potency

In silico methods are invaluable for the rational design and optimization of drug candidates to improve their selectivity and potency. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are used to understand the relationship between the chemical structure of a series of compounds and their biological activity.

A 3D-QSAR study was conducted on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors researchgate.netrsc.org. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) were used to build predictive models. Based on the contour maps generated from these models, which indicate regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, new molecules with potentially higher activity were designed in silico researchgate.netrsc.org.

The optimization of pyrrolidine carboxamides as InhA inhibitors involved an iterative process of microtiter library synthesis followed by in situ activity screening nih.govnih.gov. This approach, guided by the initial SAR and molecular modeling, led to a more than 160-fold improvement in the potency of the lead compound nih.gov. Such strategies, which combine computational design with synthetic chemistry and biological testing, are powerful tools for accelerating the drug discovery process.

Advanced Research Methodologies

Analytical Techniques for Structural Characterization of Derivatives

The precise determination of the three-dimensional structure of 2-(Methoxymethyl)pyrrolidine-1-carboxamide (B6234544) derivatives is fundamental to understanding their chemical properties and structure-activity relationships (SAR). A combination of powerful analytical techniques is utilized for this purpose, providing unambiguous structural confirmation and insights into molecular conformation.

Key among these techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov NMR, including one-dimensional (1D) proton and carbon-13 experiments, as well as two-dimensional (2D) techniques like COSY, HSQC, and HMBC, allows for the detailed mapping of the molecular framework, establishing connectivity between atoms. researchgate.net Mass spectrometry provides accurate molecular weight determination and fragmentation patterns that further confirm the chemical structure. researchgate.netnist.gov

For crystalline derivatives, single-crystal X-ray crystallography offers the most definitive structural information, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers at atomic resolution. nih.govnih.gov This technique is invaluable for understanding the spatial arrangement of substituents on the pyrrolidine (B122466) ring, which can significantly influence biological activity. nih.gov The insights gained from X-ray crystallography are crucial for computational modeling and rational drug design efforts. nih.gov

Table 1: Key Analytical Techniques for Structural Characterization

| Technique | Information Provided | Application to Pyrrolidine Derivatives |

| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry | Elucidation of the core structure and substituent positions. |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Confirmation of identity and purity. |

| X-ray Crystallography | Precise 3D structure, absolute configuration, intermolecular interactions | Definitive determination of stereochemistry and conformation. nih.govnih.gov |

Cell-Based Assays for Biological Activity Screening

Cell-based assays are indispensable for evaluating the biological effects of this compound derivatives in a physiologically relevant context. These assays can be designed to assess a wide range of activities, from general cytotoxicity to specific modulation of cellular pathways.

Given that pyrrolidine-containing compounds have shown activity as antagonists of neurokinin receptors, cell-based assays are often employed to screen for such effects. nih.gov For instance, cells engineered to express specific neurokinin receptors, such as the NK1 receptor, can be used to measure the ability of test compounds to inhibit the intracellular signaling cascades initiated by the natural ligand, Substance P. researchgate.netmdpi.com A common readout in these assays is the measurement of agonist-induced changes in intracellular calcium levels, often using fluorescent dyes. nih.govmdpi.com

Furthermore, since pyrrolidine derivatives can modulate the function of ion channels, fluorescence-based assays are also utilized for high-throughput screening of ion channel activity. nih.govnih.govthermofisher.com These assays can detect changes in membrane potential or ion flux, providing a rapid assessment of a compound's effect on various ion channels. nih.govaurorabiomed.com.cn Such screening is crucial for identifying both desired therapeutic activities and potential off-target effects.

Table 2: Examples of Cell-Based Assays for Pyrrolidine Derivatives

| Assay Type | Target/Pathway | Principle |

| Calcium Flux Assay | G-protein coupled receptors (e.g., NK1R) | Measures changes in intracellular calcium concentration upon receptor activation or inhibition. nih.gov |

| Membrane Potential Assay | Ion Channels | Uses voltage-sensitive fluorescent dyes to detect changes in cell membrane potential. nih.gov |

| Cytotoxicity Assay (e.g., MTS/XTT) | General Cell Health | Quantifies cell viability and proliferation to assess potential toxic effects of the compounds. frontiersin.org |

| Reporter Gene Assay | Specific signaling pathways | Measures the expression of a reporter gene linked to a specific promoter to determine pathway activation or inhibition. |

Biochemical Assays for Enzyme and Receptor Functional Evaluation

To dissect the mechanism of action at a molecular level, biochemical assays are employed to directly measure the interaction of this compound derivatives with purified enzymes and receptors. These assays provide quantitative data on binding affinity and functional modulation.

For derivatives targeting receptors like the neurokinin-1 (NK1) receptor, competitive radioligand binding assays are a standard method. mdpi.com These assays determine the affinity of a test compound for the receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target. aurorabiomed.com.cn The resulting inhibition constant (Ki) is a key parameter for quantifying the potency of the compound.

Enzyme inhibition assays are also highly relevant, as pyrrolidine carboxamides have been identified as inhibitors of various enzymes. nih.govnih.gov For example, derivatives have been screened for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in the context of metabolic disorders. nih.gov These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its inhibitory concentration (IC50). acs.org

Approaches for Assessing Metabolic Stability in Preclinical Studies

The most common approach involves incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.govspringernature.com The rate of disappearance of the parent compound over time is monitored, typically by LC-MS, to determine its intrinsic clearance. researchgate.netfrontiersin.org These studies can be conducted using microsomes from different species (e.g., rat, dog, human) to assess interspecies differences in metabolism. frontiersin.org

For a more comprehensive assessment, primary hepatocytes can also be used. springernature.com Hepatocytes contain a broader range of metabolic enzymes and cofactors, providing a more complete picture of both Phase I and Phase II metabolism. These studies are essential for identifying potential metabolic liabilities of a compound series and for guiding chemical modifications to improve stability. frontiersin.org

Table 3: Common In Vitro Systems for Metabolic Stability Assessment

| Test System | Key Enzymes Present | Information Gained |

| Liver Microsomes | Cytochrome P450s, FMOs | Intrinsic clearance, Phase I metabolism. nih.govspringernature.com |

| Hepatocytes | Full complement of Phase I and Phase II enzymes | More comprehensive metabolic profile, including conjugation reactions. springernature.com |

| Liver S9 Fraction | Microsomal and cytosolic enzymes | Broader range of metabolic reactions than microsomes alone. researchgate.net |

| Plasma | Esterases, amidases | Stability in systemic circulation. researchgate.net |

Crystallography and Structural Biology of Compound-Target Complexes

Understanding the precise molecular interactions between a drug candidate and its biological target is paramount for structure-based drug design. X-ray crystallography and other structural biology techniques provide atomic-level insights into these interactions, enabling the rational optimization of compound potency and selectivity. nih.govmdpi.com

For derivatives of this compound that target a specific protein, such as the NK1 receptor, obtaining a crystal structure of the compound bound to its target can be transformative for a drug discovery program. mdpi.comnih.gov These structures reveal the binding mode of the ligand, identifying key hydrogen bonds, hydrophobic interactions, and other contacts that contribute to binding affinity. nih.gov This information allows medicinal chemists to design new analogs with improved complementarity to the target's binding site.

High-resolution crystal structures of the human NK1 receptor in complex with various antagonists have been determined, providing a detailed template for the design of new therapeutics targeting this receptor family. nih.gov These structural studies have revealed how different antagonists can induce distinct receptor conformations, offering a structural basis for their pharmacological properties. mdpi.comnih.gov Such insights are invaluable for the continued development of pyrrolidine-based compounds and their derivatives.

Future Perspectives and Research Directions

Exploration of Novel Biological Targets for 2-(Methoxymethyl)pyrrolidine-1-carboxamide (B6234544) Derivatives

While initial studies may have focused on a specific biological target, the inherent structural features of the this compound scaffold suggest the potential for interaction with a broader range of biomolecules. Future research will likely concentrate on screening derivatives against diverse panels of biological targets to uncover novel therapeutic applications. The pyrrolidine (B122466) ring is a common motif in molecules targeting central nervous system (CNS) disorders, and as such, derivatives could be investigated for activity against neurokinin receptors, dopamine (B1211576) transporters, or sigma receptors. nih.gov Furthermore, the carboxamide linkage is a key feature in many enzyme inhibitors, suggesting that libraries of this compound analogs could be screened against various enzyme classes, such as kinases, proteases, and histone deacetylases (HDACs). nih.gov The identification of novel targets will be crucial in expanding the therapeutic utility of this class of compounds beyond their initial applications.

| Potential Target Class | Examples of Specific Targets | Rationale for Exploration |

| Kinases | EGFR, CDK2, PI3K | Pyrrolidine-containing compounds have shown promise as kinase inhibitors for oncology applications. |

| G-Protein Coupled Receptors (GPCRs) | Dopamine receptors, Serotonin receptors, Opioid receptors | The pyrrolidine scaffold is a privileged structure for CNS-active agents. |

| Proteases | Cathepsins, Caspases, SARS-CoV-2 Mpro | The carboxamide group can mimic peptide bonds and interact with the active sites of proteases. rsc.org |

| Ion Channels | Sodium channels, Calcium channels, Potassium channels | Modulation of ion channels is a key mechanism for treating neurological and cardiovascular diseases. |

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of novel and structurally complex analogs of this compound is fundamental to exploring its structure-activity relationship (SAR). Future synthetic efforts will likely focus on developing more efficient, stereoselective, and versatile routes to access a wider chemical space. Methodologies such as multicomponent reactions, C-H activation, and flow chemistry could be employed to streamline the synthesis of derivative libraries. tandfonline.com The development of stereoselective methods for the synthesis of substituted pyrrolidine rings will be particularly important, as the stereochemistry of the substituents can have a profound impact on biological activity. mdpi.com Furthermore, the incorporation of diverse functional groups and bioisosteric replacements for the methoxymethyl and carboxamide moieties will be essential for fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for derivatives of this compound. These computational tools can be used to build predictive models for biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties. By analyzing large datasets of chemical structures and their associated biological data, AI algorithms can identify novel scaffolds with a higher probability of success, thereby reducing the time and cost of drug development. De novo drug design algorithms can generate entirely new molecules based on the desired pharmacological profile, while virtual screening can rapidly identify promising candidates from vast chemical libraries. rsc.org

| AI/ML Application | Description | Potential Impact on this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develops mathematical models that relate the chemical structure of a compound to its biological activity. | Predict the potency and selectivity of novel analogs, guiding synthetic efforts. |

| Virtual High-Throughput Screening (vHTS) | Computationally screens large libraries of compounds against a biological target. | Identify new derivatives with potential activity against a range of targets. |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Create innovative analogs with improved efficacy and safety profiles. |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Prioritize candidates with favorable drug-like properties for further development. |

Investigation of Bioavailability-Enhancing Structural Modifications

Poor oral bioavailability can be a significant hurdle in the development of new therapeutic agents. Future research on this compound derivatives will need to address this challenge through rational structural modifications. Strategies to enhance bioavailability may include the introduction of polar functional groups to improve solubility, the masking of polar groups to increase membrane permeability, or the design of prodrugs that are metabolized to the active compound in vivo. mdpi.com A systematic investigation of the relationship between physicochemical properties (e.g., lipophilicity, polar surface area) and oral bioavailability will be crucial for guiding the design of more drug-like analogs. plos.org

Addressing Challenges in Specificity and Off-Target Effects

Achieving high target specificity is paramount to minimizing side effects and ensuring the safety of a drug candidate. For derivatives of this compound, a thorough investigation of their selectivity profiles will be essential. This will involve screening lead compounds against a broad panel of related and unrelated biological targets to identify any potential off-target interactions. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to understand the molecular basis of target binding and to design modifications that enhance specificity. rsc.org Structure-activity relationship studies will also play a critical role in identifying the structural features that govern target selectivity. nih.gov

Potential for New Therapeutic Applications and Chemical Tools

The versatility of the this compound scaffold suggests its potential for development into not only new therapeutic agents but also valuable chemical tools for basic research. Derivatives with high potency and selectivity could be developed as chemical probes to investigate the function of specific biological targets. For example, a highly selective inhibitor could be used to elucidate the role of a particular enzyme in a disease pathway. Furthermore, the exploration of this chemical class may lead to the discovery of compounds with novel mechanisms of action, opening up new avenues for therapeutic intervention in a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(Methoxymethyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves functionalization of the pyrrolidine ring. A common approach includes:

- Step 1 : Alkylation of pyrrolidine with methoxymethyl chloride to introduce the methoxymethyl group.

- Step 2 : Carboxamide formation via reaction with an appropriate acylating agent (e.g., isocyanate or carbamoyl chloride).

Optimization requires precise control of temperature (e.g., 0–5°C for exothermic steps), pH (neutral to slightly basic conditions), and solvent choice (e.g., dichloromethane or THF for solubility). Catalysts like triethylamine may enhance yields .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry (e.g., H NMR for methoxymethyl protons at δ 3.2–3.5 ppm) and carboxamide NH signals (δ 6.5–7.0 ppm).

- Infrared Spectroscopy (IR) : Identification of carboxamide C=O stretching (~1650–1700 cm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 152.20 (CHNO) for purity validation.

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95%) and resolving stereoisomers if present .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. This dictates solvent choice for biological assays.

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at –20°C in inert atmospheres is recommended.

- LogP : Estimated ~0.5–1.0, suggesting moderate membrane permeability for cellular studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Derivatization : Synthesize analogs with substitutions on the pyrrolidine ring (e.g., halogenation, aryl groups) to assess impact on target binding.

- Enzyme/Receptor Assays : Use in vitro assays (e.g., fluorescence polarization, SPR) to quantify binding affinity (K) or inhibition constants (IC).

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like GPCRs or kinases .

Q. What strategies resolve contradictions in biological activity data across studies?

- Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may confound results.

- Orthogonal Assays : Cross-validate with alternative methods (e.g., cell viability assays vs. enzymatic activity) .

Q. How can chiral purity be ensured during synthesis, and what are the implications for pharmacological activity?

- Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation).

- Stereochemical Impact : Enantiomers may exhibit divergent pharmacokinetics (e.g., (S)- vs. (R)-forms in receptor binding). Absolute configuration should be confirmed via X-ray crystallography or circular dichroism .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct Formation : Monitor intermediates via inline FTIR or GC-MS to detect side reactions (e.g., over-alkylation).

- Purification : Use flash chromatography or recrystallization with optimized solvent systems (e.g., ethyl acetate/hexane).

- Process Automation : Implement flow chemistry to enhance reproducibility and reduce batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.